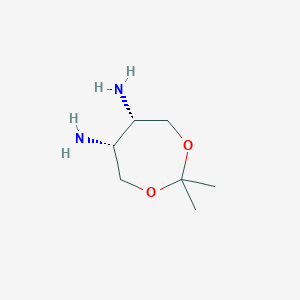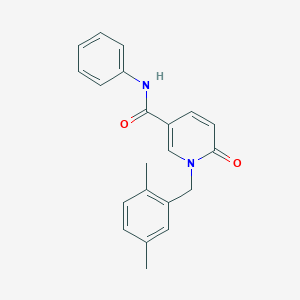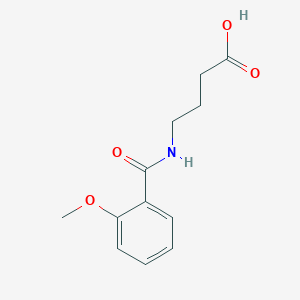![molecular formula C24H23N3O2S B2372868 Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705439-82-2](/img/structure/B2372868.png)
Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Scientific Research Applications
Organic Electronics and Optoelectronics
The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics (OPVs) relies on polycyclic aromatic hydrocarbons. Ladder-type thienoacenes, including benzothieno[3,2-b]benzothiophene (BTBT), play a crucial role in achieving high-performance devices. The compound , with its fused ring structure, could contribute to enhancing charge transport properties in these applications .
Monoamine Oxidase (MAO) Inhibition
Benzo[b]thiophen-3-ols, derivatives of the compound, have been investigated as potential inhibitors of human monoamine oxidase (hMAO). These enzymes play a role in neurotransmitter metabolism, and inhibiting them can have therapeutic implications .
Corrosion Inhibition
Thiophene derivatives, including those related to benzo[b]thiophene, find use as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry .
Drug Discovery and Medicinal Chemistry
Sulfur-containing heterocycles, such as benzo[b]thiophene, are essential in drug discovery. Several clinically utilized drugs, like raloxifene and arzoxifene, feature the benzo[b]thiophene core. Researchers explore its diverse biological activities for potential therapeutic applications .
Materials Science
Furan-fused p-conjugated molecules, similar in structure to benzo[b]thiophene, show promise in materials science. Their energy profiles align with those of BTBT, making them attractive candidates for material applications .
Pharmaceutical Applications
Given its versatile scaffold, benzo[b]thiophene derivatives may serve as building blocks for novel pharmaceutical compounds. Investigating their biological activities and optimizing their structures could lead to new drug candidates .
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors can affect the serotonin system’s biochemical pathways. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system.
Pharmacokinetics
Its affinity for the 5-ht1a receptors suggests that it may have good bioavailability and can reach its target effectively .
Result of Action
The compound’s interaction with the 5-HT1A receptors can result in changes at the molecular and cellular levels. It can alter the function of the receptors and influence the physiological processes regulated by serotonin . .
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16-7-2-4-10-19(16)23-25-22(29-26-23)13-17-8-6-12-27(15-17)24(28)21-14-18-9-3-5-11-20(18)30-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOCWQKXKTTWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)
![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)

![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)

![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)

![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)